1,5-Naphthalenediamine
Overview
Description
1,5-Naphthalenediamine is a chemical compound that serves as a precursor for various syntheses in organic chemistry. It is a derivative of naphthalene where two amine groups are attached at the 1 and 5 positions of the naphthalene ring system. This compound is of interest due to its potential applications in creating novel materials with desirable properties such as conductivity, photoluminescence, and as a component in metal-organic frameworks.
Synthesis Analysis
The synthesis of derivatives of 1,5-naphthalenediamine has been explored in several studies. For instance, a novel conducting copolymer of 1,5-naphthalenediamine and aniline was synthesized through chemical oxidative polymerization, resulting in a material with semiconductor properties . Additionally, salts of 1,2,5,6- and 1,4,5,8-naphthalenetetramine, which are valuable precursors for synthesizing nitrogen-containing arenes, were produced from protected derivatives of 1,5-naphthalenediamine . These examples demonstrate the versatility of 1,5-naphthalenediamine in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 1,5-naphthalenediamine derivatives has been characterized using various techniques. For example, the crystal and molecular structure of a Schiff base derived from 1,5-naphthalenediamine was determined, revealing the coexistence of ketoamino–enolimino forms within the molecule . This structural diversity is indicative of the compound's potential for forming complex molecular architectures.
Chemical Reactions Analysis
1,5-Naphthalenediamine undergoes various chemical reactions to form different products. It reacts with dimethyl and diethyl acetylenedicarboxylates to yield products such as tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates . These reactions are influenced by the reaction conditions, demonstrating the reactivity of 1,5-naphthalenediamine and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-naphthalenediamine derivatives have been extensively studied. For instance, a novel 1,5-naphthylenediamine derivative was found to exhibit high glass transition temperature and hole transporting ability, making it a potential organic blue light-emitting material . Poly(amide-imide)s based on 1,5-bis(4-trimellitimido)naphthalene showed high thermal stability and mechanical strength, suitable for high-performance materials . These studies highlight the importance of understanding the properties of 1,5-naphthalenediamine derivatives for their application in advanced materials.
Scientific Research Applications
Mass Transfer Applications
1,5-Naphthalenediamine, a derivative of naphthalene, has applications in studying mass and heat transfer. The naphthalene sublimation method, a technique involving this compound, is particularly effective in complex flows and geometries, and for flows with large gradients in wall transport rate. It allows for detailed and highly accurate determination of local transfer coefficients, thereby enabling the study of mass transfer phenomena with high precision. This method also facilitates the imposition of mass transfer boundary conditions analogous to isothermal and adiabatic walls in convective heat transfer, making it valuable for various scientific applications (Goldstein & Cho, 1995).
Environmental Studies
The compound's presence and its derivatives in the environment, particularly as naphthalene, have been subject to environmental studies due to its classification as a possible human carcinogen. Studies have investigated naphthalene's sources, such as industry emissions, combustion, tailpipe emissions, and cigarettes. The compound's presence in indoor, outdoor, and personal air has been evaluated, highlighting the need for further research to better characterize its sources and exposures, especially concerning indoor and personal measurements (Jia & Batterman, 2010).
Medicinal Chemistry
Naphthalimide compounds, closely related to naphthalene derivatives like 1,5-Naphthalenediamine, have been extensively studied for their medicinal applications. They are recognized for their ability to interact with various biological entities, showing potential in treating a range of diseases and as diagnostic and imaging agents. Naphthalimide derivatives have entered clinical trials as anticancer agents and are being actively researched for their potential in treating various diseases (Gong et al., 2016).
Industrial and Environmental Health Applications
Naphthalene and its derivatives are utilized in various industries and exposure to them can cause health issues. Studies focus on biomonitoring the exposure of workers to naphthalene, using biomarkers such as naphthol and dihydroxynaphthalene levels in urine, to ensure workplace safety and mitigate health risks. These biomonitoring methods are crucial for preventing occupational diseases and providing insights into the exposure levels and potential health impacts of compounds like naphthalenediamine (Sukadi & Ilyas, 2022); (Budiman & Ilyas, 2022).
Safety And Hazards
Future Directions
1,5-Naphthalenediamine is of interest due to its potential applications in creating novel materials with desirable properties such as conductivity, photoluminescence, and as a component in metal-organic frameworks. Its use as an intermediate in the manufacture of 1,5-naphthalene diisocyanate and of dyes could result in occupational exposure .
properties
IUPAC Name |
naphthalene-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSABULTKYLFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2, Array | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
155055-89-3 | |
Record name | 1,5-Naphthalenediamine, homopolymer | |
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DSSTOX Substance ID |
DTXSID3020916 | |
Record name | 1,5-Naphthalenediamine | |
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Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS. | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
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Record name | 1,5-Naphthalenediamine | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
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Boiling Point |
Sublimes (NTP, 1992), Boiling point: sublimes, sublimes | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
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Flash Point |
226 °C | |
Record name | 1,5-Naphthalenediamine | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004 | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³ | |
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Vapor Pressure |
0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023 | |
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Product Name |
1,5-Naphthalenediamine | |
Color/Form |
Colorless prisms | |
CAS RN |
2243-62-1 | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
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Record name | 1,5-NAPHTHYLENEDIAMINE | |
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Melting Point |
374 °F (NTP, 1992), 190 °C, 187 °C | |
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Retrosynthesis Analysis
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Citations
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